HLA-DR Allele Coverage: MAGE-3 (281-295) Versus Two Non‑Immunodominant Epitopes (161-175 and 171-185)
In a systematic screen of 11 TEPITOPE‑predicted MAGE‑3 peptides, the four immunodominant regions—including 281‑295—bound 3 to 4 distinct HLA‑DR alleles each and were recognised by most donors, cumulatively covering up to 94 % of the HLA‑DR alleles expressed in a white population. By contrast, the promiscuous but non‑immunodominant peptides MAGE‑3(161‑175) and MAGE‑3(171‑185) were not naturally processed in vitro and failed to elicit CD4+ T‑cell proliferation in the same donor panels [1][2].
| Evidence Dimension | Naturally processed epitope status and functional CD4+ T‑cell recognition |
|---|---|
| Target Compound Data | Naturally processed; recognised by CD4+ T cells from most donors; contributes to 94 % cumulative HLA‑DR allele coverage |
| Comparator Or Baseline | MAGE-3(161-175) and MAGE-3(171-185): promiscuous HLA‑DR binders but not naturally processed; no CD4+ proliferation detected |
| Quantified Difference | Qualitative binary difference (naturally processed & immunodominant vs. promiscuous binder only) |
| Conditions | In‑vitro binding assay with purified HLA‑DR molecules; CD4+ T‑cell proliferation assay using PBMCs from healthy donors and melanoma patients (Blood 2003) |
Why This Matters
Procuring a peptide that is not naturally processed (e.g., 161‑175 or 171‑185) guarantees failure in any assay that requires physiological epitope presentation, whereas 281‑295 is validated as naturally processed in multiple independent studies.
- [1] Consogno G, Manici S, Sturniolo T, et al. Identification of immunodominant regions among promiscuous HLA-DR–restricted CD4+ T-cell epitopes on the tumor antigen MAGE-3. Blood. 2003;101(3):1038-1044. View Source
- [2] Manici S, Sturniolo T, Imro MA, et al. Melanoma cells present a MAGE-3 epitope to CD4+ cytotoxic T cells in association with histocompatibility leukocyte antigen DR11. J Exp Med. 1999;189(5):871-876. View Source
